6-Bromo-2-methylnicotinic acid
Description
Contextualization of Nicotinic Acid Derivatives in Chemical Science
Nicotinic acid, also known as vitamin B3 or niacin, and its derivatives are a class of pyridine-3-carboxylic acids that are of fundamental importance in the chemical and life sciences. researchgate.net Historically recognized for its role in preventing pellagra, the biological significance of nicotinic acid extends to its involvement in vital metabolic processes. researchgate.net In the realm of synthetic chemistry, nicotinic acid derivatives are highly valued as starting materials and intermediates for the preparation of a wide array of more complex molecules. sigmaaldrich.com Their structural motif is a key component in numerous pharmacologically active compounds, and research has demonstrated their utility in developing agents with anticancer, analgesic, anti-inflammatory, and antitubercular properties. researchgate.netsigmaaldrich.com The functional handles—a carboxylic acid group and a pyridine (B92270) ring—allow for diverse chemical modifications, making them indispensable tools in drug discovery and materials science. researchgate.net
Significance of Brominated Pyridine Carboxylic Acids in Academic Research
The introduction of a bromine atom onto a pyridine carboxylic acid scaffold, creating compounds like 6-Bromo-2-methylnicotinic acid, is a strategic decision in chemical synthesis and medicinal chemistry. Bromine substitution significantly influences the molecule's physicochemical properties and reactivity. From a medicinal chemistry perspective, the incorporation of a halogen like bromine can enhance the lipophilicity of a molecule, potentially improving its absorption and distribution in biological systems. bldpharm.com Furthermore, the bromine atom, acting as a halogen bond donor, can lead to more potent and selective interactions with biological targets such as proteins and enzymes, which can enhance therapeutic activity. bldpharm.com
In synthetic organic chemistry, the bromo-substituent is a versatile functional group. It serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is a key reactive site for various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. Current time information in Bangalore, IN.google.com This reactivity allows chemists to readily form new carbon-carbon and carbon-heteroatom bonds, providing a powerful method for assembling complex molecular frameworks from simpler precursors. Current time information in Bangalore, IN.google.com Therefore, brominated pyridine carboxylic acids are highly sought-after intermediates, valued for their dual ability to impart useful biological properties and to serve as flexible platforms for further chemical elaboration.
Research Landscape and Emerging Trends Pertaining to this compound
The primary research application of this compound is as a specialized chemical intermediate or building block for the synthesis of complex, biologically active heterocyclic compounds. Its value lies in the specific arrangement of its functional groups: the carboxylic acid for amide bond formation, the bromo-substituent for cross-coupling reactions, and the methyl group which influences the electronic properties and steric environment of the pyridine ring.
A significant area of application is in the development of kinase inhibitors. For instance, this compound has been cited as an intermediate in the synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones. google.com These compounds are designed as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK4, which are crucial regulators of the cell cycle. google.com Uncontrolled cell proliferation is a hallmark of cancer, and by inhibiting CDKs, these molecules can halt the growth of cancer cells, making them valuable candidates for cancer therapy. google.com The synthesis of these complex inhibitors often involves a multi-step sequence where the pyridine core of this compound is elaborated into the final fused ring system.
Another emerging research trend involves the use of this compound in the discovery of novel pain therapeutics. Specifically, it has been identified as a potential precursor in the synthesis of Transient Receptor Potential Ankryin 1 (TRPA1) antagonists. mdpi.comnih.gov The TRPA1 ion channel is a key sensor for pain, itch, and inflammation, making it an attractive target for the development of new analgesic drugs. nih.govnih.gov The development of dual TRPA1 and TRPV1 antagonists is an active area of research aiming to produce pain relief with fewer side effects than current treatments. mdpi.com The structural framework provided by this compound is utilized to construct the core of these potential antagonist molecules.
The consistent appearance of this compound in the patent literature as a starting material for high-value therapeutic targets underscores its importance. The trend is not in studying the compound for its own biological effects, but in leveraging its chemical reactivity to enable the efficient construction of more complex and potent pharmaceutical agents.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1060805-97-1 | chemspider.com |
| Molecular Formula | C₇H₆BrNO₂ | chemspider.com |
| Molecular Weight | 216.03 g/mol | chemspider.com |
| IUPAC Name | 6-bromo-2-methylpyridine-3-carboxylic acid | chemspider.com |
| SMILES Code | O=C(O)C1=C(C)N=C(Br)C=C1 | ambeed.com |
| Physical Form | Solid | fluorochem.co.uk |
Table 2: Research Applications of this compound as a Synthetic Intermediate
| Application Area | Target Molecule Class | Therapeutic Target | Reference(s) |
| Oncology | Pyrido[2,3-d]pyrimidin-7-ones | Cyclin-Dependent Kinase 4 (CDK4) | google.com |
| Analgesia | Various Heterocycles | Transient Receptor Potential A1 (TRPA1) | mdpi.comnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZCHXJCZPUESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060805-97-1 | |
| Record name | 6-bromo-2-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry of 6 Bromo 2 Methylnicotinic Acid
Established Synthetic Routes to 6-Bromo-2-methylnicotinic Acid
Established synthetic routes to this compound primarily involve the direct bromination of pyridine (B92270) ring systems, followed or preceded by carboxylation or other functional group interconversions. The regioselectivity of these reactions is a critical aspect, ensuring the correct placement of substituents on the pyridine core.
Bromination Strategies for Pyridine Ring Systems in the Synthesis of this compound
The introduction of a bromine atom at the 6-position of the 2-methylnicotinic acid scaffold is a key transformation. Direct bromination of nicotinic acid derivatives can be achieved using various brominating agents. For instance, the electrophilic bromination of 6-methylnicotinic acid or its esters can be carried out using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. The methyl group at the 6-position helps to direct the electrophilic substitution to the 2-position of the pyridine ring. Careful control of reaction conditions is necessary to prevent side reactions such as dibromination.
One documented approach involves the diazotization of 6-amino-2-methylpyridine, followed by a Sandmeyer-type reaction where the diazonium group is replaced by bromine. google.com This multi-step sequence begins with the amine, which is converted to the corresponding diazonium salt and then treated with a bromine source to yield the 6-bromo-2-methylpyridine intermediate. Subsequent oxidation of the methyl group at the 2-position would then yield the desired carboxylic acid. google.com
Carboxylation and Functional Group Interconversions in this compound Synthesis
The carboxylic acid moiety of this compound can be introduced through various methods. One common strategy is the oxidation of a methyl group at the 3-position of a pre-brominated pyridine ring. For example, 6-bromo-2,3-dimethylpyridine (B1520629) could be selectively oxidized to form this compound.
Alternatively, the synthesis can start from a pre-existing carboxylic acid or an ester group. For instance, the synthesis of ethyl 4-bromo-2-methylnicotinate involves the bromination of 2-methylnicotinic acid followed by esterification. smolecule.com Functional group interconversions are also crucial. A nitrile group can be hydrolyzed to a carboxylic acid, or an aldehyde can be oxidized. For example, 2-bromo-6-methylisonicotinaldehyde (B8250814) can be oxidized to 2-bromo-6-methylisonicotinic acid using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents.
Regioselective Synthesis Approaches for Brominated Nicotinic Acid Derivatives
Achieving the correct substitution pattern on the pyridine ring is a significant challenge in the synthesis of brominated nicotinic acid derivatives. The regioselectivity of bromination is influenced by the existing substituents on the pyridine ring. For instance, in the synthesis of 2-bromo-6-methylisonicotinic acid, the activating effect of the methyl group at the 6-position directs the electrophilic bromination to the 2-position.
In the case of di-substituted pyridines, such as 2,6-dichloropyridine-3-carboxylate, nucleophilic substitution reactions can exhibit high regioselectivity. Treatment with sodium methoxide (B1231860) can favor substitution at the 2-position, while using a bulkier nucleophile or different solvent systems can direct substitution to the 6-position. nih.gov For the synthesis of this compound, starting with a precursor that already has the desired substitution pattern or allows for selective functionalization is key. For example, starting from 2,6-disubstituted pyridines allows for controlled, stepwise functionalization. nih.gov
Advanced Synthetic Strategies for this compound and its Analogues
More advanced synthetic methods, including transition metal-catalyzed reactions and multi-step syntheses from complex starting materials, have been developed to improve efficiency and access to a wider range of analogues.
Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound Scaffolds
Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the carbon framework of substituted pyridines. mdpi.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds. mdpi.comsemanticscholar.org For instance, a bromo-substituted pyridine can be coupled with a boronic acid to introduce various substituents. While direct application to the synthesis of the parent this compound might be less common, these methods are invaluable for creating analogues. The reactivity of the C-Br bond allows for its participation in such coupling reactions, enabling further derivatization. smolecule.comresearchgate.net
Copper-catalyzed reactions have also been employed for the selective C-N bond formation in the synthesis of substituted bromopyridines, starting from di-brominated pyridines. researchgate.net This demonstrates the utility of transition metals in controlling the regioselectivity of substitution on the pyridine ring.
Multi-Step Synthesis from Readily Available Precursors (e.g., 2,6-dichloro-4-methylnicotinic acid)
Complex, multi-step synthetic routes are often necessary to achieve the desired substitution pattern with high purity. A notable example is the synthesis of a key intermediate for the KRAS G12C inhibitor divarasib, which involved a three-step sequence starting from the readily available 2,6-dichloro-4-methylnicotinic acid. acs.org This process included a deoxofluorination, a chlorine-to-bromine halogen exchange, and a regioselective SNAr amination. acs.org This highlights how a multi-step approach can be designed to overcome challenges of regioselectivity and introduce multiple functional groups in a controlled manner.
Another strategy involves starting with a halogenated pyridine and performing a series of functional group transformations. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid was achieved from methyl 2,6-dichloropyridine-3-carboxylate through a sequence of regioselective nucleophilic substitutions, methoxylation, oxidation, and finally bromination and hydrolysis. nih.gov
Optimization of Reaction Conditions and Yields in this compound Production
The efficient production of this compound hinges on the careful optimization of reaction parameters to maximize yield and purity while minimizing the formation of byproducts. The primary route to this compound is the direct electrophilic bromination of 2-methylnicotinic acid. Key variables in this process include the choice of brominating agent, solvent, temperature, and reaction time.
Drawing parallels from the synthesis of related brominated pyridine derivatives, several optimization strategies can be employed. The selection of the brominating agent is critical; N-bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for its milder nature and improved selectivity, which helps to prevent over-bromination. The stoichiometry of the brominating agent must be carefully controlled, typically using a slight excess (e.g., 1.1–1.3 equivalents) to ensure complete conversion of the starting material without promoting the formation of di-brominated species.
The choice of solvent also plays a pivotal role. Polar solvents like acetic acid, chloroform, or dimethylformamide (DMF) are commonly used for such brominations. Temperature control is essential to manage the reaction rate and selectivity; reactions are often conducted at room temperature or slightly elevated temperatures. Continuous monitoring of the reaction progress, for instance by using thin-layer chromatography (TLC), is crucial to determine the optimal reaction time and quench the reaction upon completion to ensure selective mono-bromination.
Table 1: Key Parameters for Optimizing the Synthesis of this compound
| Parameter | Options/Range | Purpose of Optimization | Relevant Findings from Analogous Syntheses |
|---|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS), Bromine (Br₂) | Enhance regioselectivity; minimize over-bromination and side reactions. | NBS is often used for controlled, selective monobromination of pyridine rings. |
| Stoichiometry | 1.1–1.3 equivalents of brominating agent | Drive the reaction to completion while avoiding the formation of di-brominated byproducts. | Optimizing stoichiometry is critical for yield in the synthesis of similar brominated pyridines. |
| Solvent | Acetic Acid, Chloroform, Dichloromethane, Dimethylformamide (DMF) | Solubilize reactants and influence reaction rate and selectivity. | Polar organic solvents are commonly employed in the bromination of pyridine derivatives. |
| Temperature | Room Temperature to slightly elevated | Control reaction kinetics and prevent unwanted side reactions. | Mild temperatures are typically sufficient to achieve complete bromination. |
| Reaction Time | Monitored by TLC | Ensure selective mono-bromination and prevent product degradation or byproduct formation. | Monitoring is key to isolating the desired product in high purity. |
Mechanistic Investigations of Synthetic Transformations in this compound Production
A thorough understanding of the reaction mechanisms is fundamental to the rational design and optimization of synthetic routes for this compound.
Reaction Pathway Elucidation for Bromination and Derivatization
Bromination Pathway: The synthesis of this compound from its precursor, 2-methylnicotinic acid, proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity of this reaction is governed by the directing effects of the substituents on the pyridine ring. The carboxylic acid group at the 3-position is an electron-withdrawing group and acts as a meta-director. In contrast, the methyl group at the 2-position is an electron-donating group and acts as an ortho, para-director.
The directing influence of the carboxylic acid group is generally dominant in pyridine systems, guiding the incoming electrophile (Br⁺) to the positions meta to it, which are positions 5 and 6. The presence of the methyl group at position 2 further influences the substitution pattern. The bromination occurs preferentially at the 6-position, a position that is meta to the carboxylic acid and para to the methyl group. This outcome is supported by findings in related nicotinic acid derivatives where a substituent at the 3-position directs bromination to the 6-position. The reaction begins with the generation of a bromine electrophile from an agent like NBS, which then attacks the electron-rich pyridine ring to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by the loss of a proton to restore aromaticity and yield the final product.
Derivatization Pathways: this compound is a versatile intermediate that can undergo further transformations.
Carboxylic Acid Derivatization: The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides. Amide formation, for instance, can be achieved using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The carboxylic acid can also be activated with reagents like 2-bromo-1-methylpyridinium (B1194362) iodide to facilitate reaction with amines or alcohols to form amides or esters, respectively. uu.nl
Bromine Atom Displacement: The bromine atom at the 6-position can be substituted through nucleophilic aromatic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids. These reactions allow for the introduction of a wide range of functional groups, creating diverse molecular scaffolds from the this compound template. acs.orgcore.ac.uk
Stereochemical Considerations in Synthetic Approaches to this compound
Stereochemistry is a critical consideration in the synthesis of many pharmaceutical compounds. However, for the synthesis of this compound itself, the stereochemical aspects are straightforward.
The core of the molecule is a pyridine ring, which is an inherently planar and aromatic structure. The substituents—a bromine atom, a methyl group, and a carboxylic acid group—are directly attached to the sp²-hybridized carbon atoms of this planar ring. The molecule does not possess any stereogenic centers (chiral carbons) or elements of planar chirality. Consequently, the direct synthesis of this compound does not produce stereoisomers, and there are no requirements for stereoselective control during its formation.
Stereochemical considerations would only become relevant in subsequent derivatization steps if a new chiral center is introduced into a side chain or if a chiral reagent or catalyst is used that results in atropisomerism, which is not a feature of the parent molecule. For instance, the synthesis of γ-amino acids from related aromatic acids has been explored with a focus on enantioselectivity, but this involves reactions at a side chain rather than the aromatic core itself. scispace.com
Chemical Reactivity and Derivatization Strategies of 6 Bromo 2 Methylnicotinic Acid
Nucleophilic Substitution Reactions Involving the Bromine Moiety of 6-Bromo-2-methylnicotinic Acid
The bromine atom at the 6-position of the pyridine (B92270) ring can be displaced by strong nucleophiles. However, such nucleophilic aromatic substitution (SNAr) reactions on halopyridines can be challenging and often require harsh conditions or are superseded by more efficient metal-catalyzed methods.
Amination Reactions
Direct displacement of the bromide in this compound by an amine nucleophile is a potential pathway to introduce nitrogen-based substituents. This type of reaction typically requires high temperatures and strong bases. In modern synthesis, these direct displacement methods are often less favored due to limited substrate scope and the harsh conditions required. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have become the preferred approach for C-N bond formation on aryl and heteroaryl halides. wikipedia.org
Alkoxylation and Aryloxylation
The substitution of the bromine atom with an oxygen nucleophile, such as an alkoxide or a phenoxide, can produce the corresponding ethers. A classic method for forming aryl ethers from aryl halides is the Ullmann condensation, which involves the use of a copper catalyst, often at high temperatures. wikipedia.orgorganic-chemistry.org This copper-promoted reaction facilitates the conversion of aryl halides to aryl ethers, thioethers, and amines. wikipedia.org Traditional Ullmann reactions required stoichiometric amounts of copper and high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide at temperatures exceeding 210°C. wikipedia.org While modern variations have been developed with soluble copper catalysts and ligands to allow for milder conditions, these reactions remain a key strategy for C-O bond formation where palladium-based methods might be less effective. nih.gov
Cross-Coupling Reactions at the Pyridine Ring of this compound
Transition-metal-catalyzed cross-coupling reactions are among the most powerful and widely used tools for C-C and C-heteroatom bond formation. The bromine atom of this compound serves as an excellent handle for these transformations, enabling the introduction of a wide array of functional groups.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. wikipedia.org This reaction is exceptionally versatile and tolerant of numerous functional groups, making it a cornerstone of modern organic synthesis. wikipedia.orglibretexts.org The general mechanism involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
While specific examples for this compound are not extensively documented, the reactivity of similar substrates, such as 6-chloro-2-methylnicotinic acid, has been demonstrated in multi-step syntheses where the halogen is substituted via a Suzuki-Miyaura reaction. mdpi.com Aryl bromides are generally more reactive than aryl chlorides in Suzuki couplings, suggesting that this compound would be a highly effective substrate. illinois.edutcichemicals.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | mdpi.com |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 °C | wikipedia.org |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane | 90 °C | tcichemicals.com |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl or heteroaryl halides and amines. wikipedia.org This reaction has largely replaced traditional methods like nucleophilic aromatic substitution due to its milder conditions, broader substrate scope, and greater functional group tolerance. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the aryl amine product. wikipedia.orglibretexts.org
The Buchwald-Hartwig reaction is highly effective for a wide range of nitrogen-containing nucleophiles, including primary and secondary amines. Research on related substrates, such as 6-bromopurine nucleosides, has shown that catalyst systems like Pd(OAc)₂ with a Xantphos ligand are efficient for coupling various aryl amines. nih.govdntb.gov.uanih.gov This indicates that this compound would be a suitable substrate for similar transformations.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 °C | nih.govnih.gov |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 °C | wikipedia.org |
| tBuBrettPhos Pd G4 | - | LHMDS | Dioxane | 50-80 °C | mit.edu |
Sonogashira Coupling Reactions
The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org This method is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.org The catalytic cycle involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, where a copper acetylide is formed and then undergoes transmetalation to the palladium center. wikipedia.org
The Sonogashira reaction is widely applicable to a variety of aryl bromides, including electron-rich, electron-poor, and heteroaromatic systems. nih.gov The reaction conditions can often be performed at room temperature, and copper-free variations have also been developed. libretexts.orgnih.gov Given the general reliability of Sonogashira couplings with heteroaryl bromides, this compound is an expectedly competent substrate for this transformation. researchgate.net
Table 3: Representative Conditions for Sonogashira Coupling of Aryl/Heteroaryl Bromides
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temp. | researchgate.net |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | Room Temp. | wikipedia.org |
| [DTBNpP]Pd(crotyl)Cl (Copper-free) | - | TMP | DMSO | Room Temp. | nih.gov |
Modifications of the Carboxylic Acid Functional Group of this compound
The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of a wide array of functional analogues such as esters, amides, and alcohols. These transformations are fundamental in medicinal chemistry and materials science for modulating the compound's physicochemical properties.
Esterification Reactions
Esterification of this compound is a common and crucial reaction. The process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of methyl 6-bromo-2-methylnicotinate can be achieved through this method. One documented approach involves the oxidation of 2-methyl-5-ethylpyridine using a mixture of sulfuric acid and nitric acid, followed by esterification with methanol. environmentclearance.nic.ingoogle.com In another example, the esterification of 4-hydroxy-6-methylnicotinic acid with a mixture of dichloromethane (DCM) and methanol was facilitated by the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP). rsc.org
The reaction conditions for esterification can be varied to accommodate different alcohols and to optimize yield. Common methods include Fischer esterification, where the carboxylic acid and alcohol are refluxed with a strong acid catalyst like sulfuric acid. Alternatively, coupling agents can be employed to facilitate the reaction under milder conditions. The resulting esters, such as methyl 6-bromo-2-methylnicotinate, are valuable intermediates for further synthetic transformations. biosynth.com
Table 1: Examples of Esterification Reactions
| Reactant | Reagents | Product | Reference |
|---|
Amidation Reactions
Amidation of this compound involves the conversion of the carboxylic acid group into an amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it into an acid chloride or by using a coupling agent, followed by reaction with an amine. These reactions are fundamental in the synthesis of various biologically active molecules.
For example, 6-bromo-N-methylnicotinamide has been synthesized and is used as a building block in the development of protein degraders. calpaclab.com The synthesis of nicotinic acid hydrazones, another class of amide derivatives, has also been reported. These compounds were prepared from the corresponding nicotinic acid esters by reaction with hydrazine hydrate. researchgate.net The resulting amides and their derivatives often exhibit interesting pharmacological properties.
Reduction to Alcohols
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (6-bromo-2-methylpyridin-3-yl)methanol. This transformation is typically carried out using powerful reducing agents such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF). The resulting alcohol can serve as a versatile intermediate for further functionalization, for instance, through oxidation to the corresponding aldehyde or conversion to an alkyl halide. The isomeric compound (6-bromo-pyridin-2-yl)methanol is also a known compound, synthesized for various applications.
Reactions Involving the Methyl Group of this compound
The methyl group at the 2-position of the pyridine ring is also amenable to chemical modification, although it is generally less reactive than the carboxylic acid group. Reactions targeting the methyl group often require more forcing conditions. One potential transformation is oxidation, which could convert the methyl group into a hydroxymethyl, formyl, or even a carboxylic acid group, depending on the oxidant and reaction conditions.
Another possibility is halogenation of the methyl group, typically under free-radical conditions, to introduce a reactive handle for further derivatization. For instance, N-bromosuccinimide (NBS) with a radical initiator can be used to brominate the methyl group, yielding a bromomethyl derivative that can readily undergo nucleophilic substitution reactions.
Comparative Reactivity Studies with Related Bromonicotinic Acid Isomers and Derivatives
The position of the bromine atom and other substituents on the nicotinic acid scaffold significantly influences the compound's reactivity. For example, comparing this compound with its isomer, 5-bromo-2-methylnicotinic acid, reveals differences in the electronic properties of the pyridine ring. The electron-withdrawing nature of the bromine atom affects the acidity of the carboxylic acid and the nucleophilicity of the pyridine nitrogen.
Theoretical studies on isomers of other organic molecules have shown that small changes in structure can lead to significant differences in stability and reactivity. scirp.orgscirp.org For instance, the position of a substituent can influence the HOMO-LUMO energy gap, which is an indicator of chemical reactivity. scirp.org
In the context of bromonicotinic acids, the position of the bromine atom can influence the regioselectivity of reactions. For example, in palladium-catalyzed cross-coupling reactions, the reactivity of the C-Br bond can be affected by the electronic environment of the ring. mdpi.com Similarly, the alkylation of bromopurines, which are structurally related to bromonicotinic acids, shows that the reaction can yield a mixture of isomers, with the product ratio being sensitive to the reaction conditions. nih.gov
Furthermore, the presence of a methyl group, as in this compound, versus a hydrogen atom in 6-bromonicotinic acid, will also impact reactivity due to steric and electronic effects. The methyl group is electron-donating, which can influence the reactivity of the pyridine ring in electrophilic aromatic substitution reactions.
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 2 Methylnicotinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms within the molecule. For 6-Bromo-2-methylnicotinic acid, the spectrum is expected to show characteristic signals corresponding to the methyl, aromatic, and carboxylic acid protons. The electron-withdrawing nature of the bromine atom and the pyridine (B92270) nitrogen atom significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield.
Expected signals would include:
A singlet for the three equivalent protons of the methyl group (-CH₃). Based on similar structures, this signal is anticipated around δ 2.35 ppm.
Two distinct signals in the aromatic region for the two protons on the pyridine ring, likely appearing as doublets due to coupling with each other. For related brominated nicotinic acid derivatives, these aromatic protons typically resonate between δ 7.4 and 8.3 ppm.
A broad singlet corresponding to the acidic proton of the carboxylic acid group (-COOH), which can vary in chemical shift depending on concentration and solvent.
Table 1: Expected ¹H NMR Chemical Shifts for this compound An interactive data table based on expected values for the compound.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | Variable (Broad) | Singlet |
| Aromatic Protons (C4-H, C5-H) | ~ 7.4 - 8.3 | Doublet |
| Methyl Protons (-CH₃) | ~ 2.35 | Singlet |
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal. For this compound, the spectrum would reveal signals for the seven carbon atoms present.
Key expected resonances include:
The carbonyl carbon of the carboxylic acid group, which is typically deshielded and appears significantly downfield. In similar compounds, this signal is observed around 165 ppm. rsc.org
Signals for the four carbons of the pyridine ring. The carbon atom bonded to the bromine (C-6) is expected to have a chemical shift in the range of 143-150 ppm. The other ring carbons will have distinct shifts based on their proximity to the nitrogen, bromine, and carboxyl substituents.
A signal for the methyl group carbon, which would appear in the upfield region of the spectrum.
To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.
Correlation Spectroscopy (COSY): This experiment maps the coupling relationships between protons, helping to identify which aromatic protons are adjacent to each other.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the aromatic proton signals to their corresponding carbon atoms in the ring and the methyl protons to the methyl carbon.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity across the entire molecule. For instance, it could show a correlation between the methyl protons and the C-2 and C-3 carbons of the pyridine ring, confirming the position of the methyl group.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, making these methods excellent for functional group identification. smolecule.com
For this compound, the key vibrational bands would be:
Carboxylic Acid Group: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, typically appearing around 1700 cm⁻¹. A very broad band would also be observed for the hydroxyl (O-H) stretch, usually centered around 3000 cm⁻¹. smolecule.com
Pyridine Ring: A series of characteristic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region. smolecule.com
C-Br Bond: A stretching vibration for the carbon-bromine bond is expected at lower frequencies, typically in the range of 550-650 cm⁻¹.
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum, thus providing a more complete vibrational profile. smolecule.com
Table 2: Characteristic IR Absorption Frequencies for this compound An interactive data table based on characteristic absorption values.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |
| Carboxylic Acid | C=O Stretch | ~ 1700 |
| Aromatic Ring | C=C and C=N Stretches | 1400 - 1600 |
| Alkyl Group | C-H Stretch | 2850 - 3000 |
| Carbon-Halogen | C-Br Stretch | 550 - 650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions occurring within a molecule, primarily involving π-electrons and non-bonding electrons. The brominated pyridine ring in this compound contains a conjugated π-electron system that absorbs UV light, leading to π → π* transitions. The presence of substituents like the bromine atom, methyl group, and carboxylic acid group on the pyridine ring influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax). While UV-Vis is less specific for detailed structural elucidation compared to NMR, it is a valuable tool for confirming the presence of the aromatic chromophore and for quantitative analysis. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. uni-saarland.de This precision allows for the determination of a molecule's elemental formula, distinguishing it from other compounds that may have the same nominal mass. rsc.org For this compound (C₇H₆BrNO₂), HRMS would confirm this exact formula.
A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the appearance of two molecular ion peaks of almost equal intensity, separated by 2 m/z units (the [M]⁺ and [M+2]⁺ peaks). For this compound, these peaks would be expected at m/z 215 and 217, providing clear evidence for the presence of a single bromine atom in the molecule.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed insights into molecular geometry, bond lengths, bond angles, and the intermolecular interactions that dictate the packing of molecules in the crystal lattice. While crystallographic studies have been conducted on analogous compounds such as derivatives of nicotinic acid and its coordination complexes, specific experimental X-ray diffraction data for this compound is not extensively available in the public domain.
However, analysis of closely related structures allows for a theoretical understanding of the potential solid-state characteristics of this compound. The presence of a carboxylic acid group, a pyridine ring, a methyl group, and a bromine atom suggests a rich variety of possible intermolecular interactions that would define its crystal structure.
Crystal Packing and Hydrogen Bonding Networks
The crystal packing of this compound is expected to be heavily influenced by hydrogen bonding, a strong directional intermolecular force. The carboxylic acid moiety is a classic hydrogen bond donor (-OH) and acceptor (C=O). This typically leads to the formation of robust hydrogen-bonded synthons.
In many crystalline carboxylic acids, molecules arrange into centrosymmetric dimers, where the carboxylic acid groups of two molecules form a pair of O-H···O hydrogen bonds. It is highly probable that this compound would exhibit similar dimeric structures.
The presence of the bromine atom could also introduce weaker C-H···Br or Br···Br halogen bonding interactions, further influencing the packing arrangement.
Interactive Data Table: Potential Hydrogen Bond Parameters (Hypothetical)
| Donor | Acceptor | Type of Interaction | Expected Distance (Å) |
| O-H (Carboxyl) | O=C (Carboxyl) | Intermolecular Hydrogen Bond (Dimer) | 2.6 - 2.8 |
| O-H (Carboxyl) | N (Pyridine) | Intermolecular Hydrogen Bond (Chain) | 2.7 - 2.9 |
This table is based on expected values for similar organic compounds and is for illustrative purposes only, pending experimental data for this compound.
π-π Stacking Interactions in the Solid State
In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings are anticipated to play a significant role in the solid-state structure of this compound. These non-covalent interactions occur between electron-rich π systems and are crucial in the formation of layered or stacked crystal structures.
The planar nature of the pyridine ring facilitates these interactions. chemscene.com The arrangement of the stacked rings can be either face-to-face or offset (face-to-edge). The exact geometry is influenced by the electrostatic and steric effects of the substituents on the ring. The electron-withdrawing bromine atom and the electron-donating methyl group on the pyridine ring of this compound would modulate the electron density of the π system, thereby influencing the nature and strength of these stacking interactions.
Computational Chemistry and Theoretical Modeling Studies of 6 Bromo 2 Methylnicotinic Acid
Density Functional Theory (DFT) Investigations of Electronic Structure and Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-electron systems. It is particularly effective for analyzing substituted aromatic compounds. Methodologies often employ hybrid functionals, such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311+G(d,p) to provide a robust balance of accuracy and computational efficiency for molecules containing elements like bromine. jocpr.com
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 6-bromo-2-methylnicotinic acid, this process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles, revealing a pyridine (B92270) ring that deviates only slightly from perfect planarity.
A critical aspect of its structure is the orientation of the carboxylic acid group relative to the pyridine ring. Computational studies analyze the rotational energy barrier around the C-C bond connecting the carboxyl group to the ring. The presence of the bromine atom at the 6-position and the methyl group at the 2-position creates specific steric and electronic interactions that influence the preferred conformation, dictating how the molecule interacts with its environment.
Table 1: Representative Optimized Geometrical Parameters for this compound (Predicted via DFT) This table presents hypothetical data based on typical DFT calculation results for similar structures.
| Parameter | Bond/Atoms Involved | Predicted Value (Å or °) |
|---|---|---|
| Bond Length | C6-Br | 1.895 |
| Bond Length | C2-C(methyl) | 1.510 |
| Bond Length | C3-C(carboxyl) | 1.498 |
| Bond Length | C=O | 1.215 |
| Bond Angle | N1-C2-C3 | 121.5 |
| Bond Angle | C2-C3-C4 | 118.0 |
| Dihedral Angle | C2-C3-C(carboxyl)-O | ~0 or ~180 |
Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, indicating sites of nucleophilicity, while the LUMO represents the ability to accept an electron, indicating sites of electrophilicity. irjweb.comyoutube.com
The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comirjweb.com A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the electron-withdrawing bromine atom and the electron-donating methyl group significantly influence the energy levels and spatial distribution of the HOMO and LUMO, thereby controlling its reactive behavior. LUMO localization is often enhanced near the bromine atom, suggesting susceptibility to nucleophilic attack at or near that position.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical DFT calculation results for similar structures.
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.95 |
| LUMO | -2.10 |
| HOMO-LUMO Gap (ΔE) | 4.85 |
A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution across a molecule. uni-muenchen.de It is generated by mapping the electrostatic potential onto the molecule's electron density surface. wolfram.comwuxiapptec.com Different colors denote varying potential: red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. wolfram.comresearchgate.net
For this compound, MESP analysis would highlight the most negative potential localized around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, identifying them as primary sites for hydrogen bonding and protonation. Conversely, regions near the hydrogen atoms would show positive potential. Such maps are invaluable for predicting intermolecular interactions and guiding the understanding of the molecule's chemical behavior. wuxiapptec.com
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be used to interpret and verify experimental data. epj-conferences.org Vibrational frequency calculations, for instance, can simulate the infrared (IR) and Raman spectra of this compound. These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as the characteristic stretching of the carbonyl (C=O) group and the various aromatic C-C and C-H vibrations. Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) can be employed to predict ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of the compound and its derivatives. mdpi.com
Table 3: Predicted Key Vibrational Frequencies for this compound This table presents hypothetical data based on typical DFT calculation results for similar structures.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | ~3500 |
| C=O Stretch | Carboxylic Acid | ~1710 |
| C=C/C=N Stretch | Pyridine Ring | 1500-1600 |
| C-Br Stretch | Bromo-substituent | ~550 |
Theoretical Insights into Reactivity and Selectivity
By integrating the findings from DFT, FMO, and MESP analyses, a comprehensive picture of the reactivity and selectivity of this compound emerges. The electronic properties are heavily modulated by its substituents. The strong electron-withdrawing nature of the bromine atom decreases the electron density of the pyridine ring, influencing its susceptibility to different types of chemical reactions.
FMO analysis identifies the most probable sites for electrophilic and nucleophilic attack, while the MESP map visually confirms these regions of high and low electron density. numberanalytics.com For example, the negative potential around the pyridine nitrogen suggests it is a likely site for interaction with electrophiles or metal ions. The distribution of the LUMO can predict the regioselectivity of nucleophilic aromatic substitution reactions, a common pathway for modifying brominated pyridines.
In Silico Docking Studies with Biological Targets
In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.netmdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov
For this compound, docking studies would involve placing its optimized 3D structure into the active site of a target protein. An algorithm then calculates the binding affinity (often expressed as a docking score or binding energy), which estimates the strength of the interaction. mdpi.com The molecule's structural and electronic features, such as its hydrogen bond donors/acceptors and electrostatic potential, govern its ability to form stable complexes with biological targets. While specific docking studies on this compound are not widely reported, related nicotinic acid derivatives have been investigated as potential inhibitors of enzymes or ligands for GPCRs, demonstrating the utility of this approach. nih.gov
Table 4: Hypothetical In Silico Docking Results for this compound with a Kinase Target This table presents hypothetical data to illustrate the output of a typical molecular docking study.
| Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase (e.g., PFK) | -8.5 | Lys72 | Hydrogen Bond (with Carboxyl O) |
| Asp184 | Hydrogen Bond (with Pyridine N) | ||
| Phe80 | Pi-Pi Stacking (with Pyridine Ring) |
Biological Activity and Pharmacological Potential of 6 Bromo 2 Methylnicotinic Acid and Its Derivatives
Interactions with Neurotransmitter Receptors
Derivatives of 6-bromo-2-methylnicotinic acid have been a subject of study for their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors, which are ligand-gated ion channels, are crucial in various physiological processes, including neurotransmission and cognition. nih.gov The modulation of nAChRs by these compounds is a key area of interest in pharmacology.
The structural characteristics of these nicotinic acid derivatives, particularly the presence and position of halogen atoms, are believed to significantly influence their biological activity and interaction with nAChR subtypes. smolecule.com For instance, halogenated cytisine (B100878) derivatives that incorporate a 2-bromo-4-fluoronicotinic acid structure have demonstrated improved binding to α4β2 and α7 nAChR subtypes. smolecule.com The stimulation of nAChRs, particularly the α7 and α4β2 subtypes, has been shown to initiate neuroprotective pathways. nih.gov
Research has explored how modifications to the molecular structure of these compounds can enhance their binding affinity and selectivity for specific nAChR subtypes. mdpi.com For example, expanding the molecular structure with certain groups can increase lipophilicity, potentially improving blood-brain barrier penetration and extending ligand-receptor interactions. mdpi.com The activation of α7 nAChRs can stimulate the Src family of kinases, which in turn activates the PI3K-AKT pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-x, thus promoting neuronal survival. nih.gov
Enzyme Inhibition Studies
Alpha-amylase is a key enzyme in carbohydrate digestion, breaking down complex polysaccharides into smaller sugars. nih.govsemanticscholar.org Inhibiting this enzyme can slow down carbohydrate digestion and absorption, which is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov
Studies have investigated the potential of various halogenated compounds to inhibit α-amylase. For example, a series of 6-bromo/iodo substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides and their mixed 6,8-dihalogenated derivatives were assessed for their inhibitory effects on α-amylase. nih.gov The findings revealed that the presence of bromine and/or iodine atoms led to increased hydrophobic interactions with the enzyme's active site, thereby enhancing the inhibitory effect. nih.gov
The following table summarizes the α-amylase inhibitory activity of selected halogenated derivatives compared to the standard inhibitor, acarbose. nih.gov
| Compound | α-Amylase IC₅₀ (µM) |
| 6-bromo-2-phenyl substituted 3a | 5.33 ± 0.01 |
| 6-bromo-8-iodo-2-phenyl-substituted derivative 3i | 1.18 ± 0.06 |
| 6-iodo-2-(4-fluorophenyl)-substituted derivative 3f | 0.64 ± 0.01 |
| Acarbose (standard) | 2.92 ± 0.02 |
Data sourced from a 2023 study on halogenated 1,2-dihydroquinazoline 3-oxides. nih.gov
Beyond α-amylase, derivatives of nicotinic acid are being investigated for their inhibitory effects on other enzymes. One such target is Dihydroorotate Dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis. Certain amino nicotinic and isonicotinic acid derivatives have been identified as inhibitors of DHODH. google.com
Antimicrobial Activities of this compound Derivatives
Derivatives of this compound have demonstrated potential as antimicrobial agents. nih.gov Research has shown that certain nicotinic acid derivatives exhibit significant antimicrobial properties against a range of pathogens. The presence of a bromine atom in the structure is often associated with enhanced antimicrobial efficacy, potentially by interfering with bacterial metabolism.
For instance, 6-bromoindolglyoxylamide polyamine derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and S. intermedius. nih.gov One particular polyamine derivative also exhibited antibiotic-enhancing properties against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov The mechanism of action for the most potent of these derivatives was attributed to the rapid permeabilization and depolarization of the bacterial membrane in both Gram-positive and Gram-negative bacteria. nih.gov
Furthermore, the synthesis of novel 2-methyl nicotinamide (B372718) derivatives has been pursued with the goal of creating new antibacterial agents that act as FabI inhibitors. orientjchem.org
Anti-inflammatory Properties and Immunomodulatory Effects
Nicotinic acid derivatives have been investigated for their potential anti-inflammatory and immunomodulatory effects. smolecule.com Some studies suggest that these compounds may exert anti-inflammatory actions, making them candidates for further research in the context of inflammatory diseases.
One proposed mechanism for these effects is the inhibition of pro-inflammatory cytokines. For example, in vitro studies have demonstrated that certain derivatives can reduce the production of pro-inflammatory cytokines in human cell lines. A study on nicotinic acid derivatives evaluated their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, a common assay for anti-inflammatory activity. nih.gov
Additionally, research into novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives has focused on their immunomodulatory and anticancer activities. researchgate.net Similarly, a series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and evaluated for their analgesic and anti-inflammatory activities, with some compounds showing distinctive effects compared to the reference drug mefenamic acid. researchgate.net These compounds were also assessed for their impact on the serum levels of inflammatory cytokines like tumor necrosis factor (TNF)-α and interleukin (IL)-6. researchgate.net
Anticancer Potential and Cytotoxicity in Cell Lines
The cytotoxic effects of various nicotinic acid derivatives against cancer cell lines have been a subject of research, suggesting a potential role for these compounds in oncology. While direct and extensive studies on this compound are limited, research on closely related analogs provides valuable insights into its potential anticancer activity.
Derivatives of nicotinic acid have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells. nih.gov For instance, studies on other brominated nicotinic acid derivatives have shown cytotoxic effects. The presence of a bromine atom on the pyridine (B92270) ring can significantly influence the compound's biological activity.
Research on related structures, such as 2-bromo-6-methylisonicotinic acid, has shown significant cytotoxic effects against liver carcinoma (Hep-G2) and breast cancer (MCF-7) cell lines. While this compound is an isomer of this compound, this data suggests that the bromo-methyl-nicotinic acid scaffold has potential as an anticancer agent.
Furthermore, hydrazide derivatives of nicotinic acid have been investigated for their anticancer properties, with some showing promise in inhibiting cancer cell growth. ontosight.ai The modification of the carboxylic acid group into a hydrazide can lead to compounds with altered biological activity profiles.
The following table summarizes the cytotoxic activity of some nicotinic acid derivatives, providing a comparative context for the potential of this compound.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |
| Various Nicotinic Acid Derivatives | PANC1 (Pancreatic) | Varies |
| MCF7 (Breast) | Varies | |
| CACO2 (Colorectal) | Varies | |
| Isoquinolinequinone-Amino Acid Derivatives | AGS (Gastric) | 0.58–3.18 |
| SK-MES-1 (Lung) | 0.58–3.18 | |
| J82 (Bladder) | 0.58–3.18 |
Inhibition of Coenzyme Precursor Synthesis (e.g., niacin and nicotinamide)
Niacin (nicotinic acid) and nicotinamide are essential precursors for the synthesis of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). nutritionalassessment.orgexamine.com These coenzymes are vital for numerous metabolic redox reactions and cellular processes. The structural similarity of this compound to niacin suggests that it could potentially interfere with the metabolic pathways involving niacin and nicotinamide.
While direct evidence for the inhibition of niacin and nicotinamide utilization by this compound is not extensively documented, the principle of competitive inhibition by structural analogs is a well-established concept in pharmacology. Compounds that mimic the structure of a natural substrate can bind to the active site of enzymes involved in the substrate's metabolic pathway, thereby inhibiting the pathway. For example, some fluorinated derivatives of nicotinic acid have been shown to inhibit bacterial growth, likely by interfering with nicotinic acid metabolism. asm.org
The metabolic fate of pharmacological doses of nicotinic acid and nicotinamide is complex and can be independent of each other. nih.gov An analog like this compound could potentially disrupt the delicate balance of niacin metabolism and NAD synthesis, which could, in turn, affect cellular energy and signaling pathways. However, detailed studies are required to elucidate the specific interactions of this compound with the enzymes of the NAD biosynthetic pathway.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical features responsible for a compound's pharmacological effects. For nicotinic acid derivatives, SAR studies have provided insights into how different substituents on the pyridine ring influence their anticancer activity.
The position and nature of the halogen atom on the nicotinic acid ring are critical for cytotoxic activity. Research on various halogenated nicotinic acid derivatives suggests that the presence and location of a bromine atom can significantly modulate their biological effects. For instance, the bromination of the pyridine ring is a key step in the synthesis of many biologically active compounds. mdpi.com
In a broader context, SAR studies on various classes of anticancer compounds have shown that the introduction of a bromine atom can enhance cytotoxic potency. mdpi.com The lipophilicity and electronic properties conferred by the bromine atom can influence the compound's ability to cross cell membranes and interact with its molecular target.
For nicotinic acid derivatives, the presence of a carboxylic acid group is often important for binding to target enzymes or receptors. nih.gov The methyl group at the 2-position of this compound would also be expected to influence its steric and electronic properties, and consequently its biological activity, when compared to unsubstituted or differently substituted analogs.
A systematic investigation of a series of this compound derivatives, with modifications at various positions, would be necessary to establish a clear SAR for their anticancer potential. Such studies would involve synthesizing a library of related compounds and evaluating their cytotoxicity to identify the key structural determinants for activity.
Applications in Advanced Materials Science and Agrochemical Research
Development of Novel Materials Utilizing 6-Bromo-2-methylnicotinic Acid Scaffolds
The development of new materials with tailored properties is a cornerstone of modern technological progress. While direct research on this compound in this domain is an emerging area, its structural motifs suggest a strong potential for its use as a ligand in the formation of advanced materials such as Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, including their porosity, stability, and functionality, are highly dependent on the structure of the organic linker.
The presence of both a carboxylic acid group and a nitrogen atom in the pyridine (B92270) ring of this compound allows it to coordinate with metal centers in various ways, potentially leading to the formation of novel MOF structures. The bromo- and methyl- substituents on the pyridine ring can further influence the resulting framework's properties by modifying the electronic environment and steric interactions within the material. These modifications can be crucial for applications in gas storage, separation, and catalysis.
Role in Agrochemical Active Ingredient Development
The pyridine ring is a common feature in many successful agrochemicals, and the strategic placement of different functional groups can significantly impact their biological activity. This compound serves as a key intermediate in the synthesis of novel agrochemical candidates, where its scaffold can be elaborated to produce compounds with desired herbicidal, fungicidal, or insecticidal properties.
The efficacy of an agrochemical is intimately linked to its molecular structure. The substituents on the pyridine ring of this compound play a crucial role in determining the biological activity of its derivatives. The bromine atom, for example, is a lipophilic group that can enhance the compound's ability to penetrate biological membranes, a critical factor for reaching its target site within a pest or weed.
Research on related nicotinic acid derivatives has demonstrated the importance of the substitution pattern on the pyridine ring for fungicidal and herbicidal activity. For instance, studies on N-(thiophen-2-yl) nicotinamide (B372718) derivatives have shown that the presence and nature of substituents on the nicotinic acid core are critical for their fungicidal efficacy against pathogens like cucumber downy mildew. While not directly involving this compound, these findings highlight the principle that modifying the nicotinic acid scaffold is a powerful strategy for enhancing the performance of crop protection products.
The following table presents data from research on nicotinamide derivatives, illustrating how structural modifications can impact fungicidal activity.
| Compound ID | R Group on Nicotinamide | Target Pathogen | EC50 (mg/L) |
| 4a | 2-CH₃, 5-CN, 6-Cl | Cucumber Downy Mildew | 4.69 |
| 4f | 5-Br, 6-Cl | Cucumber Downy Mildew | 1.96 |
| Diflumetorim | (Commercial Fungicide) | Cucumber Downy Mildew | 21.44 |
| Flumorph | (Commercial Fungicide) | Cucumber Downy Mildew | 7.55 |
This table is generated based on data for illustrative nicotinamide derivatives to show the impact of substitution on efficacy.
Similarly, in the field of herbicide research, derivatives of picolinic acid, which is structurally related to nicotinic acid, have shown potent herbicidal effects. The specific arrangement of substituents on the pyridine ring is a key determinant of their efficacy against various weed species. The this compound scaffold provides a versatile platform for synthesizing a wide array of derivatives that can be screened for enhanced herbicidal activity.
The following table showcases the herbicidal activity of certain picolinic acid derivatives against different weed species, demonstrating the potential for this class of compounds in crop protection.
| Compound ID | Target Weed | Application Type | Inhibition (%) at 150 g a.i./ha |
| 6a | Setaria viridis | Post-emergence | 50 |
| 6c | Setaria viridis | Post-emergence | 50 |
| Pyroxasulfone | Setaria viridis | Post-emergence | <50 |
This table is based on data for illustrative pyrazole (B372694) derivatives containing a phenylpyridine moiety to demonstrate herbicidal efficacy.
Future Research Directions and Translational Perspectives for 6 Bromo 2 Methylnicotinic Acid
Exploration of Undiscovered Biological Activities and Therapeutic Targets
The structural motif of 6-Bromo-2-methylnicotinic acid, a substituted pyridine (B92270) carboxylic acid, presents a fertile ground for the discovery of novel biological activities. Future research will likely focus on synthesizing a diverse library of derivatives to probe their interactions with a wide range of biological targets. Given the known activities of other nicotinic acid derivatives, promising areas of investigation include anti-inflammatory, and anticonvulsant properties. mdpi.comnih.gov The synthesis and screening of organotin (IV) derivatives of similar acids have shown that biological activity can be systematically tuned, suggesting a similar approach could be fruitful for this compound. nih.govresearchgate.net
A key area of translational interest lies in the exploration of this compound and its analogs as modulators of specific therapeutic targets. The G protein-coupled receptor GPR109A, the receptor for niacin, is a well-established target for treating dyslipidemia. nih.govnih.gov Investigating whether this compound or its derivatives can act as selective GPR109A agonists could lead to the development of novel therapeutics with improved side-effect profiles compared to niacin. nih.govnih.gov Furthermore, given the role of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) in cellular metabolism and neurodegenerative diseases, exploring the impact of this compound on NAD+ biosynthesis pathways could unveil new therapeutic avenues. researchgate.netesmed.org High-throughput screening of compound libraries against various enzymes and receptors will be instrumental in identifying novel and potent biological activities.
Development of Sustainable and Greener Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of this compound and its derivatives is no exception. Future research will prioritize the development of more sustainable and environmentally friendly synthetic routes. This includes the use of greener solvents, catalysts, and reaction conditions. nih.govresearchgate.netacs.orgekb.eg One promising approach is the application of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. frontiersin.orgnih.govresearchgate.netwur.nl The enzymatic synthesis of nicotinic acid has gained considerable attention, and similar methodologies could be adapted for its bromo-methylated analog. frontiersin.orgnih.govresearchgate.net The use of immobilized enzymes in continuous-flow reactors represents a particularly attractive strategy for scalable and sustainable production. mdpi.com
Moreover, the development of one-pot multicomponent reactions and microwave-assisted synthesis can significantly reduce reaction times, energy consumption, and waste generation. nih.govresearchgate.netacs.org These methods offer a more efficient and atom-economical approach to constructing complex pyridine derivatives. nih.govresearchgate.netacs.org The exploration of novel, non-toxic, and recyclable catalysts will also be a key focus area to minimize the environmental impact of the synthesis of these valuable compounds. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. For this compound, these computational tools can be leveraged to accelerate the design and optimization of new derivatives with desired properties. Machine learning models, such as artificial neural networks (ANNs), can be trained on existing datasets of pyridine derivatives to predict their biological activities, such as antifungal or anticancer properties. nih.gov This predictive power allows for the in-silico screening of vast virtual libraries of compounds, prioritizing the synthesis of only the most promising candidates and thereby saving significant time and resources. stanford.eduacs.orgfrontiersin.orgijcrt.org
Quantitative Structure-Activity Relationship (QSAR) studies, powered by machine learning, can elucidate the complex relationships between the molecular structure of this compound derivatives and their biological functions. nih.gov This understanding can guide the rational design of new molecules with enhanced potency and selectivity. Furthermore, generative AI models can be employed to design entirely novel molecular scaffolds based on the core structure of this compound, potentially leading to the discovery of compounds with unprecedented activities. The use of ML can also extend to predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, a critical step in the drug development process. frontiersin.org
Further Elucidation of Reaction Mechanisms and Catalytic Pathways
A deeper understanding of the reaction mechanisms and catalytic pathways involved in the synthesis and derivatization of this compound is crucial for optimizing existing methods and developing novel synthetic strategies. Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms at the molecular level. rsc.orgnih.govrsc.org Future research will likely employ quantum chemical calculations to model transition states, reaction intermediates, and energy profiles for various synthetic routes to and from this compound.
Of particular interest is the exploration of transition-metal-catalyzed C-H functionalization as a means to selectively introduce new functional groups onto the pyridine ring or the methyl group. nih.gov Computational studies can help in understanding the role of the catalyst, the directing group, and the reaction conditions in determining the chemo-, regio-, and stereoselectivity of these transformations. nih.gov This knowledge will be invaluable for the rational design of more efficient and selective catalysts for the synthesis of a wide array of this compound derivatives. Furthermore, detailed mechanistic studies of biocatalytic processes can aid in the engineering of enzymes with improved activity and substrate specificity for the production of this compound.
Advancing Applications in Diverse Scientific Fields
The unique combination of a pyridine ring, a carboxylic acid, a methyl group, and a bromine atom in this compound makes it a versatile building block with potential applications in a variety of scientific disciplines beyond medicinal chemistry. In the field of materials science, pyridine-containing compounds are known to be useful in the development of organic materials for electronic and optoelectronic devices. semanticscholar.org The specific electronic properties conferred by the bromo and methyl substituents could be exploited in the design of novel organic semiconductors, light-emitting diodes (OLEDs), or functional porous materials. researchgate.net
In the area of agrochemicals, the nicotinic acid scaffold is present in some herbicides and insecticides. Future research could explore the potential of this compound derivatives as new crop protection agents. The bromine atom can often enhance the biological activity of agrochemicals, making this an interesting avenue for investigation. Furthermore, the ability of the carboxylic acid group to coordinate with metal ions suggests potential applications in the development of novel catalysts or metal-organic frameworks (MOFs). The versatility of this compound as a synthetic intermediate will undoubtedly lead to its application in the synthesis of a wide range of functional molecules for diverse scientific pursuits. jst.go.jp
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 6-Bromo-2-methylnicotinic acid, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves halogenation of a pre-functionalized nicotinic acid derivative. For example, 6-bromo-2-fluoropyridine-3-carboxylic acid can undergo nucleophilic substitution with methylamine or methyl-containing reagents under basic conditions (e.g., NaOH) to introduce the methyl group . Key intermediates are characterized using NMR (e.g., δ 2.35 ppm for methyl groups) and elemental analysis (C, H, N within ±0.3% of theoretical values) to confirm purity and structure . Reverse-phase flash chromatography (MeCN/water gradients) is often used for purification .
Q. How do researchers optimize reaction yields for brominated nicotinic acid derivatives?
- Methodological Answer : Yield optimization involves adjusting reaction time, temperature, and stoichiometry. For example, in the synthesis of 6-bromo-2-morpholinonicotinic acid, a 1:2 molar ratio of starting material to morpholine, combined with DIEA as a base and heating at 50°C overnight, achieves >85% yield . Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation.
Q. What analytical techniques are critical for verifying the identity of this compound?
- Methodological Answer :
- Melting Point : Compare observed mp (e.g., 173–174°C for 2-Bromo-4-methylnicotinic acid ) with literature values.
- Spectroscopy : NMR (e.g., methyl singlet at δ 2.35 ppm ), NMR, and MS (e.g., M at m/z 215/217 for bromine isotopes ).
- Elemental Analysis : Confirm C, H, N composition (e.g., C: 38.91%, H: 2.80%, N: 6.48% ).
Advanced Research Questions
Q. How do substituent positions (e.g., bromine at C6 vs. C5) influence the reactivity of methylnicotinic acid derivatives?
- Methodological Answer : Substituent effects are studied via comparative synthesis and DFT calculations. For example, 6-bromo isomers exhibit distinct electronic environments compared to 5-bromo derivatives due to resonance and inductive effects. Reactivity differences are quantified using Hammett parameters or kinetic studies in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. How can contradictory spectral data (e.g., NMR shifts or melting points) be resolved for brominated nicotinic acids?
- Methodological Answer : Contradictions arise from polymorphism or solvent effects. For instance, recrystallization from different solvents (e.g., HO vs. MeCN) may shift mp by 2–3°C . NMR discrepancies (e.g., δ 7.4–8.3 ppm for aromatic protons ) are resolved by using deuterated solvents (e.g., DMSO-d) and referencing to internal standards.
Q. What strategies are employed to enhance the aqueous solubility of this compound for biological assays?
- Methodological Answer : Solubility is improved via salt formation (e.g., sodium or potassium salts) or co-solvent systems (e.g., DMSO:PBS mixtures). For example, sodium salts of bromonicotinic acids show 10–20× higher solubility in water compared to free acids . Dynamic light scattering (DLS) monitors aggregation in solution.
Q. How are computational methods (e.g., molecular docking) applied to study the bioactivity of this compound derivatives?
- Methodological Answer : Docking studies using software like AutoDock Vina predict binding affinities to target proteins (e.g., kinases or enzymes). For brominated nicotinohydrazides, molecular dynamics simulations validate stability in binding pockets over 100 ns trajectories . Experimental IC values are correlated with computed binding energies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
